molecular formula C15H15F3N2O5 B13396115 (2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide; 2,2,2-trifluoroacetic acid

(2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide; 2,2,2-trifluoroacetic acid

Cat. No.: B13396115
M. Wt: 360.28 g/mol
InChI Key: YYGKKBUKGNFDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide; 2,2,2-trifluoroacetic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a chromenyl group, an amino group, and a trifluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-oxo-chromene with an appropriate amine, followed by the introduction of the trifluoroacetic acid moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The chromenyl group can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The trifluoroacetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the trifluoroacetic acid moiety.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the chromenyl group can produce dihydrochromene derivatives.

Scientific Research Applications

(2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chromenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide
  • 4-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide

Uniqueness

(2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide is unique due to its specific stereochemistry and the presence of the trifluoroacetic acid moiety

Properties

IUPAC Name

2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3.C2HF3O2/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14;3-2(4,5)1(6)7/h3-6,8H,14H2,1-2H3,(H,15,17);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGKKBUKGNFDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.